Phenazone, also known as antipyrine, is a pyrazolone derivative with the chemical formula C11H12N2O. [] While it was historically used as an analgesic and antipyretic, its primary role in scientific research is as a marker for studying drug metabolism and liver function. [, , , , , , , , , ] Phenazone is metabolized primarily in the liver via cytochrome P450 enzymes, making it a valuable tool for investigating these metabolic pathways.
Antipyrine is derived from the pyrazole family of compounds. Its molecular formula is with a molecular weight of 188.23 g/mol. The structure consists of a pyrazolone ring with a phenyl group attached, contributing to its pharmacological properties. Antipyrine can be synthesized through various chemical reactions, including condensation reactions involving hydrazine derivatives and carbonyl compounds.
Antipyrine can be synthesized through several methods, with one prominent approach being the condensation of phenylhydrazine with acetylacetone or other carbonyl compounds. The synthesis typically involves the following steps:
One specific synthesis method involves using sulfuric acid and sodium nitrite for nitrosation reactions followed by reduction processes to obtain derivatives such as 4-aminoantipyrine. This method achieves high yields (up to 96%) through controlled reaction conditions, including temperature and pH adjustments during synthesis .
The molecular structure of antipyrine features a five-membered pyrazolone ring with two methyl groups and a phenyl substituent. The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of antipyrine and its derivatives .
Antipyrine participates in various chemical reactions that modify its structure and enhance its biological activity. Some key reactions include:
These reactions are often facilitated by catalysts or specific reaction conditions that optimize yield and selectivity .
Antipyrine exerts its pharmacological effects primarily through inhibition of prostaglandin synthesis via cyclooxygenase enzymes. By reducing prostaglandin levels, antipyrine effectively lowers fever and alleviates pain. The mechanism involves:
Studies have shown that antipyrine's metabolites also contribute to its analgesic effects by modulating pain pathways in the central nervous system .
Analyses using techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to study the stability and degradation products of antipyrine under various conditions .
Antipyrine has several scientific uses, including:
German chemist Ludwig Knorr first synthesized antipyrine in the early 1880s while investigating quinoline derivatives at the University of Würzburg. Historical records indicate that Knorr successfully synthesized the compound in either 1883 or 1884, with definitive patent protection secured in 1883. This innovation emerged during a period when only a handful of synthetic medicinal compounds existed, including chloral hydrate (a sedative) and iodol (an antiseptic). Knorr initially named the compound "Antipyrine" (from the Greek "anti" meaning against and "pyr" meaning fire) to reflect its remarkable fever-reducing properties. Its commercial introduction represented a therapeutic revolution, offering physicians their first potent synthetic alternative to plant-derived antipyretics like quinine [1] [2] [10].
Antipyrine rapidly gained international recognition under various trade names including Analgesine, Sedatin, and Parodyne. By the late 19th century, it had become a standard therapeutic agent for managing fevers and diverse pain conditions, particularly headaches and neuralgias. American physician John Blake White documented its efficacy in headache management, noting that a single 15-grain dose effectively alleviated headaches stemming from digestive disturbances, menstrual discomfort, and mental strain. Despite its higher cost compared to quinine, antipyrine's potency allowed for smaller effective doses, driving widespread adoption and occasional supply shortages. Although newer analgesics like aspirin eventually supplanted antipyrine in routine clinical practice, its introduction established the pyrazolone class of pharmaceuticals and demonstrated the therapeutic potential of synthetic organic chemistry in drug development [2] [8] [10].
Antipyrine (chemical name: 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) possesses the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. Its structural framework consists of a five-membered pyrazolone ring with methyl groups at the N-1 and C-5 positions and a phenyl group attached at N-2. This configuration creates a planar, heterocyclic system with both hydrophilic and lipophilic regions, facilitating interaction with biological targets while allowing reasonable aqueous solubility [2] [4].
Table 1: Fundamental Physicochemical Properties of Antipyrine
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular Formula | C₁₁H₁₂N₂O | - | [2] |
Molecular Weight | 188.23 g/mol | - | [4] |
Melting Point | 109-111 °C | Literature standard | [4] [7] |
Water Solubility | 1000 g/L | 20°C | [4] |
Partition Coefficient (LogP) | 0.38-1.484 | Octanol/water system | [3] [4] |
pKa | 1.4 | (Uncertain) | [4] |
Refractive Index | 1.5850 | Estimated | [4] |
Density | 1.19 g/cm³ | - | [4] |
The compound typically forms colorless prismatic crystals or white crystalline powders with a characteristic faint odor and slightly bitter taste. Its crystalline structure contributes to stability under standard storage conditions, though it demonstrates incompatibility with strong acids, bases, oxidizing agents, and ammonia. A key physicochemical advantage is its exceptional water solubility (approximately 1000 g/L at 20°C), which significantly exceeds that of many contemporary NSAIDs. This high solubility facilitates rapid absorption and distribution in biological systems. The partition coefficient (logP) values reported between 0.38 and 1.484 indicate balanced lipophilicity, enabling penetration of biological membranes while maintaining aqueous-phase mobility. Thermal analysis reveals a heat capacity (Cp,solid) of 268.20 J/mol×K at 50°C and a substantial enthalpy of fusion (ΔfusH) of 24.52 kJ/mol at 112.65°C, reflecting stable crystal lattice organization [3] [4] [7].
Beyond its historical therapeutic applications, antipyrine has achieved paramount importance as a model substrate for investigating hepatic drug-metabolizing capacity and pharmacokinetic phenomena. Its value in pharmacological research stems from several ideal characteristics: minimal plasma protein binding (<10%), uniform distribution throughout total body water, and saliva concentrations that accurately reflect unbound plasma concentrations. These properties enable noninvasive sampling strategies and simplify pharmacokinetic modeling. Furthermore, antipyrine undergoes almost complete hepatic metabolism (99%) with negligible biliary excretion (<10%), making it exceptionally suitable for studying hepatic enzyme activity without complications from renal excretion variability or enterohepatic recirculation [5] [8] [9].
Table 2: Key Pharmacokinetic Parameters and Research Applications of Antipyrine
Parameter/Application | Characteristics/Utility | Research Significance |
---|---|---|
Protein Binding | Negligible (<10%) | Reflects unbound drug concentration |
Distribution Volume | Equilibration in total body water (~0.6 L/kg) | Predictable distribution kinetics |
Saliva:Plasma Ratio | Approximately 1:1 | Noninvasive therapeutic monitoring |
Metabolism | >99% hepatic via cytochrome P450 | Probe for hepatic enzyme function |
Primary Metabolic Pathways | • N-demethylation (CYP1A2)• 4-hydroxylation (CYP3A4)• 3-methylhydroxylation | Pathway-specific enzyme phenotyping |
Elimination Half-life | ~12 hours | Suitable for multi-point sampling studies |
Research Applications | • Liver function assessment• Enzyme induction/inhibition studies• Genetic polymorphism investigations | Quantifies metabolic changes in disease/drug interactions |
The metabolism of antipyrine primarily involves hepatic cytochrome P450 enzymes, with three major oxidative pathways: N-demethylation (catalyzed predominantly by CYP1A2), 4-hydroxylation (primarily CYP3A4), and 3-methylhydroxylation. These pathways produce the primary metabolites norantipyrine, 4-hydroxyantipyrine, and 3-hydroxymethylantipyrine, respectively, which collectively account for 65-70% of the administered dose. Minor metabolic routes include formation of 3-carboxyantipyrine and 4,4'-dihydroxyantipyrine. Each metabolic pathway demonstrates distinct genetic regulation and susceptibility to induction or inhibition, allowing researchers to differentially assess specific cytochrome P450 isoenzyme activities. For example, rifampicin preferentially induces the N-demethylation pathway, while oral contraceptive steroids selectively diminish 4-hydroxylation capacity. This pathway-specific responsivity transforms antipyrine into a multi-dimensional probe for hepatic enzyme function rather than a simple marker of overall metabolic capacity [5] [8].
Antipyrine clearance studies have revealed critical insights into how pathological conditions affect hepatic function. Patients with cirrhosis exhibit significantly prolonged elimination half-lives (up to 24 hours versus 12 hours in healthy subjects) and reduced total clearance proportional to disease severity. Similarly, malnutrition differentially impacts metabolic pathways—protein-energy malnutrition preferentially impairs N-demethylation, while micronutrient deficiencies more substantially reduce hydroxylation capacity. These alterations normalize following nutritional rehabilitation. The drug's clearance also provides prognostic value in obstructive jaundice, with persistently low clearance predicting poor surgical outcomes. Beyond liver disease, antipyrine kinetics illuminate the effects of extrahepatic conditions on drug metabolism, including the modest CYP inhibition observed during halothane anesthesia and the accelerated clearance in patients with Gilbert's syndrome due to UDP-glucuronosyltransferase induction. Twin and family studies utilizing antipyrine have further established that genetic polymorphisms account for approximately 60% of interindividual variation in metabolic capacity, highlighting its utility in pharmacogenetic research [5] [8] [9].
The standardized methodologies developed for antipyrine research—including optimized urine collection periods (≥36 hours for accurate hydroxymethyl metabolite quantification) and limited-sampling strategies—have established best practices for pharmacokinetic studies of other drugs. Its continued application in modern research includes assessing drug interactions, characterizing disease impacts on metabolism, and validating in vitro-in vivo extrapolation models of hepatic clearance. This enduring utility confirms antipyrine's indispensable role as a pharmacologic probe nearly 140 years after its discovery [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7